Albaconazole

Description

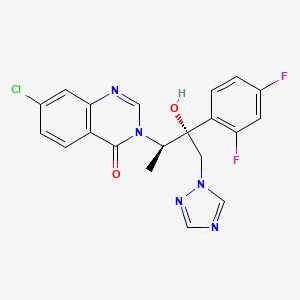

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIXWHUVLCAJQL-MPBGBICISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058244 | |

| Record name | Albaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187949-02-6 | |

| Record name | Albaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187949-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albaconazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187949026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Albaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDW24Y8IAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Albaconazole's Mechanism of Action Against Candida albicans: A Technical Guide

Introduction

Albaconazole is a novel, orally administered triazole antifungal agent that has demonstrated potent, broad-spectrum activity against a variety of fungal pathogens, including the opportunistic yeast Candida albicans. As a member of the azole class, its primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway. This technical guide provides an in-depth exploration of this compound's molecular mechanism against C. albicans, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic, and in some cases fungicidal, activity of this compound against Candida albicans is primarily achieved through the targeted inhibition of the enzyme lanosterol 14-α-demethylase. This enzyme is a crucial component of the fungal cytochrome P450 system, encoded by the ERG11 gene.

Lanosterol 14-α-demethylase catalyzes the C14-demethylation of lanosterol, a critical step in the biosynthetic pathway that produces ergosterol. Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role analogous to that of cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins.

This compound's structure allows it to fit into the active site of lanosterol 14-α-demethylase. The nitrogen atom in its triazole ring binds to the heme iron atom in the cytochrome P450 enzyme, effectively blocking its catalytic activity. This inhibition leads to two major downstream consequences:

-

Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, leading to its progressive depletion from the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The inhibition causes a buildup of 14-α-methylated precursor sterols, such as lanosterol. These aberrant sterols are incorporated into the fungal membrane, disrupting its normal structure and function. This leads to increased membrane permeability and the malfunction of membrane-associated enzymes, ultimately inhibiting fungal growth and replication.

Quantitative Data

The in vitro efficacy of this compound against Candida albicans is typically quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits visible fungal growth.

| Parameter | Value (µg/mL) | Candida Species | Reference |

| MIC Range | 0.001 - 0.095 | C. albicans, C. glabrata, C. parapsilosis | |

| MIC Range | Much lower than fluconazole | Various Candida isolates | |

| Ergosterol Inhibition | Dose-dependent | C. albicans |

Note: MIC values can vary depending on the specific isolate and the testing methodology used.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document for yeast susceptibility testing.

a. Inoculum Preparation:

-

Subculture C. albicans isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C to ensure viability and purity.

-

Select several distinct colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension in a standardized liquid medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

b. Microdilution Plate Setup:

-

Prepare serial two-fold dilutions of this compound in 96-well microtiter plates using the appropriate broth medium.

-

Inoculate each well with the prepared fungal suspension.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

c. Incubation and Reading:

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC endpoint is determined as the lowest drug concentration at which there is a ≥50% reduction in turbidity (growth) compared to the growth control well. This can be assessed visually or by using a microplate reader.

Sterol Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure to analyze the sterol composition of C. albicans following treatment with this compound to confirm the inhibition of ergosterol synthesis.

a. Fungal Culture and Treatment:

-

Grow C. albicans in a suitable liquid medium to mid-logarithmic phase.

-

Expose the culture to a sub-inhibitory concentration of this compound (e.g., at or near the MIC value) for a defined period (e.g., 8-24 hours). A control culture with no drug should be run in parallel.

-

Harvest the cells by centrifugation and wash them with sterile water.

b. Saponification and Sterol Extraction:

-

Resuspend the cell pellet in an alcoholic potassium hydroxide solution.

-

Heat the mixture (e.g., at 80-90°C for 1-2 hours) to saponify cellular lipids and break down the cell wall.

-

Cool the mixture and extract the non-saponifiable lipids (containing the sterols) by adding water and an organic solvent such as n-hexane or petroleum ether. Vortex vigorously and allow the phases to separate.

-

Collect the upper organic phase and repeat the extraction process on the aqueous phase to maximize yield.

c. Analysis:

-

Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

Derivatize the sterol extracts if necessary (e.g., silylation) to improve volatility for GC analysis.

-

Reconstitute the sample in a suitable solvent and inject it into a GC-MS system.

-

Identify and quantify the sterols (ergosterol, lanosterol, etc.) by comparing their retention times and mass spectra to known standards. A successful inhibition by this compound will show a marked decrease in the ergosterol peak and a corresponding increase in the lanosterol peak compared to the untreated control.

Visualizations

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Caption: Experimental Workflow for MIC Determination via Broth Microdilution.

Caption: Experimental Workflow for Fungal Sterol Analysis via GC-MS.

Potential Mechanisms of Resistance

While this compound shows high potency, the development of resistance is a concern for all azole antifungals. The primary mechanisms of azole resistance in C. albicans include:

-

Target Modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14-α-demethylase, reducing its binding affinity for azole drugs.

-

Target Overexpression: Increased expression of the ERG11 gene, often mediated by gain-of-function mutations in the transcription factor Upc2, leads to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.

-

Efflux Pump Upregulation: Overexpression of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) can actively pump the drug out of the cell, reducing its intracellular concentration.

-

Alterations in the Biosynthetic Pathway: Mutations in other genes within the ergosterol pathway, such as ERG3, can allow the fungus to survive with altered sterol compositions in its membrane, bypassing the toxic effects of accumulated intermediates.

Conclusion

This compound exerts its potent antifungal activity against Candida albicans by specifically inhibiting lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This targeted action leads to the depletion of essential ergosterol and the accumulation of toxic methylated sterols, which collectively compromise the integrity and function of the fungal cell membrane. A thorough understanding of this mechanism, coupled with standardized testing protocols, is essential for its continued development and strategic deployment in clinical settings, particularly in the face of potential resistance.

Synthesis and Chemical Properties of Albaconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaconazole is a third-generation triazole antifungal agent characterized by its broad-spectrum activity against a wide range of pathogenic fungi, including yeasts and molds.[1] As with other triazoles, its mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.[2] This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and its mechanism of action, intended for professionals in the fields of medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound can be accomplished through various routes. A common and effective method involves a multi-step process beginning with the construction of the quinazolinone core, followed by the stereoselective attachment of the side chain containing the triazole and difluorophenyl moieties.

Synthetic Pathway

A representative synthetic route is outlined below.[1] This pathway emphasizes the construction of the chiral centers with the desired stereochemistry, which is crucial for the antifungal activity of this compound.

Experimental Protocols

Step 1: Synthesis of Chiral Oxirane (III)

To a solution of the chiral oxazolidinone (I) in a mixture of tetrahydrofuran (THF) and diethyl ether (Et2O), sodium hexamethyldisilazide (NaHMDS) is added at a low temperature (e.g., -78 °C). 2,4-difluorophenacyl bromide (II) is then added, and the reaction is stirred until completion. The resulting chiral oxirane (III) is isolated after an aqueous workup and purification by chromatography.

Step 2: Formation of Carboxylic Acid (IV)

The chiral auxiliary is removed from the oxirane (III) by treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) in a suitable solvent system like aqueous THF. After acidification, the carboxylic acid (IV) is extracted and purified.

Step 3: Synthesis of Chiral Hydroxyacid (VI)

The oxirane ring of the carboxylic acid (IV) is opened by nucleophilic attack of 1,2,4-triazole (V). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) using a strong base like sodium hydride (NaH) at an elevated temperature. The product, chiral hydroxyacid (VI), is isolated upon acidic workup.

Step 4: Formation of Chiral Oxazolidinone (VII)

The chiral hydroxyacid (VI) undergoes a Curtius rearrangement. This is achieved by treating it with diphenylphosphoryl azide (DPPA) in hot pyridine. The resulting isocyanate intermediate cyclizes to form the chiral oxazolidinone (VII).

Step 5: Synthesis of Chiral Aminoalcohol (VIII)

The oxazolidinone ring of (VII) is cleaved by refluxing with aqueous hydrochloric acid (HCl) to yield the chiral aminoalcohol (VIII).[1]

Step 6: Amide Formation (X)

The chiral aminoalcohol (VIII) is coupled with 2-amino-4-chlorobenzoic acid (IX) using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form the amide (X).

Step 7: Cyclization to this compound

The final cyclization to form the quinazolinone ring of this compound is achieved by heating the amide (X) with triethyl orthoformate in a high-boiling solvent mixture like dioxane and N-methyl-2-pyrrolidone (NMP).[1]

Chemical Properties of this compound

The chemical properties of this compound are summarized in the table below. These properties are crucial for its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆ClF₂N₅O₂ | [3] |

| Molecular Weight | 431.8 g/mol | [3] |

| Appearance | White to pale yellow solid | [4] |

| Solubility | Soluble in DMSO | [5] |

| logP | 2.5 | [6] |

| pKa | 11.0 ± 0.29 (Predicted) | [7] |

Experimental Protocols for Property Determination

Solubility Determination

The aqueous solubility of this compound can be determined using the shake-flask method. An excess amount of this compound is added to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. The suspension is shaken at a constant temperature (e.g., 37 °C) for 24 hours to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined by a validated analytical method such as high-performance liquid chromatography (HPLC) with UV detection.

logP Determination

The octanol-water partition coefficient (logP) can also be determined by the shake-flask method. A solution of this compound of known concentration is prepared in a pre-saturated mixture of n-octanol and water (pH 7.4). After vigorous shaking and separation of the two phases by centrifugation, the concentration of this compound in both the aqueous and octanol phases is quantified by HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of this compound in a co-solvent system (e.g., 50% ethanol-water) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value is then determined from the titration curve by identifying the pH at which half of the this compound molecules are protonated.[9]

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[10] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[11][12]

By binding to the heme iron atom in the active site of CYP51, this compound prevents the demethylation of lanosterol, the enzyme's natural substrate.[2] This leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterols.[13] The altered sterol composition disrupts the structure and function of the cell membrane, leading to increased permeability, inhibition of fungal growth, and ultimately, cell death.[14]

Conclusion

This compound is a potent antifungal agent with a well-defined synthetic pathway and mechanism of action. Its chemical properties are favorable for its use as an oral therapeutic. This technical guide has provided a comprehensive overview of the key aspects of this compound's chemistry and pharmacology, which are essential for researchers and professionals involved in the development of new antifungal therapies. Further research into optimizing the synthetic route and exploring the structure-activity relationships of this compound and its analogs may lead to the discovery of even more effective antifungal agents.

References

- 1. Portico [access.portico.org]

- 2. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound (Ref: UR-9825) [sitem.herts.ac.uk]

- 5. medkoo.com [medkoo.com]

- 6. This compound-d3 | C20H16ClF2N5O2 | CID 46780101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 187949-02-6 [chemicalbook.com]

- 8. agilent.com [agilent.com]

- 9. orientjchem.org [orientjchem.org]

- 10. This compound | Antifungal | P450 | TargetMol [targetmol.com]

- 11. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 12. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of efinaconazole, a novel triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

In vitro antifungal spectrum of Albaconazole

An In-Depth Technical Guide on the In Vitro Antifungal Spectrum of Albaconazole

Introduction

This compound is a novel, orally administered triazole antifungal agent that has demonstrated a broad spectrum of activity against a wide range of fungal pathogens.[1][2][3] Developed by Palau Pharma SA under the code UR-9825, it has shown potent in vitro and in vivo efficacy against various yeasts, molds, and dermatophytes, including species resistant to other azole antifungals like fluconazole.[2][4] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, detailing its mechanism of action, summarizing quantitative susceptibility data, and outlining the experimental protocols used for its evaluation.

Mechanism of Action

Like other triazole antifungals, this compound's primary mechanism of action involves the disruption of the fungal cell membrane's integrity. It specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. By blocking the conversion of lanosterol to ergosterol, this compound leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane.[3] This disruption alters membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth and replication.[3]

In Vitro Antifungal Spectrum

This compound has demonstrated potent in vitro activity against a broad array of clinically relevant fungi. Its spectrum includes pathogenic yeasts, dermatophytes, and various filamentous fungi.[1]

Activity Against Yeasts

This compound is highly active against Candida species, including strains that have developed resistance to fluconazole.[4] It also shows excellent potency against Cryptococcus neoformans.

Table 1: In Vitro Activity of this compound Against Pathogenic Yeasts

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | - | - | - | - | [1] |

| Candida albicans (FLC-R) | 1 | 0.5 | - | - | [5] |

| Candida parapsilosis | - | <0.005 - 0.182 | - | - | [3] |

| Candida tropicalis | - | - | - | - | [1] |

| Candida glabrata | - | - | - | - | [1] |

| Candida krusei | - | - | - | - | [1] |

| Cryptococcus neoformans | 12 | ≤0.0012 - 1.25 | - | - | [1] |

| Malassezia spp. | 40 | ≤0.06 | - | - | [4] |

FLC-R: Fluconazole-Resistant. Data not available is indicated by "-".

Activity Against Molds

The in vitro activity of this compound extends to filamentous fungi, including Aspergillus species and the difficult-to-treat Scedosporium species.

Table 2: In Vitro Activity of this compound Against Molds

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Aspergillus fumigatus | - | 0.27 - 4.5 | - | - | [3] |

| Scedosporium apiospermum | 11 | - | - | 1.0 (GM) | [4] |

| Scedosporium prolificans | 33 | - | - | 0.35 (GM) | [4] |

GM: Geometric Mean MIC. Data not available is indicated by "-".

Activity Against Dermatophytes

This compound has shown excellent in vitro activity against a large number of dermatophyte strains, demonstrating potency often superior to that of fluconazole and itraconazole.[4]

Table 3: In Vitro Activity of this compound Against Dermatophytes

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Epidermophyton floccosum | 508 (total) | - | - | 0.25 | [4] |

| Microsporum spp. | 508 (total) | - | - | 0.25 | [4] |

| Trichophyton spp. | 508 (total) | - | - | 0.25 | [4] |

Data for 508 total dermatophyte strains. Data not available is indicated by "-".

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro activity of this compound is determined using standardized methodologies developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is the reference standard.

CLSI Broth Microdilution Method

The CLSI provides reference methods for yeasts (M27) and filamentous fungi (M38).[6][7]

-

For Yeasts (based on CLSI M27):

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: this compound is serially diluted in microtiter plates containing RPMI 1640 medium.

-

Inoculation and Incubation: The standardized inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control well.

-

-

For Molds (based on CLSI M38):

-

Inoculum Preparation: A suspension of conidia is prepared from fungal cultures and adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.

-

Procedure: The process of drug dilution, inoculation, and incubation (typically 48-72 hours at 35°C) is similar to the yeast protocol.

-

Endpoint Determination: The MIC endpoint is the lowest concentration of this compound that shows 100% inhibition of growth (complete absence of visible growth).

-

EUCAST Broth Microdilution Method

The EUCAST methodology is similar to CLSI but has some key differences, particularly for molds.[8][9]

-

Medium: RPMI 1640 is supplemented with 2% glucose to enhance the growth of some fungal species.[9]

-

Inoculum Size: The inoculum concentration is typically higher than in CLSI methods.

-

Endpoint Reading: Endpoints are read spectrophotometrically at 530 nm after a defined incubation period, with the MIC defined as the concentration that inhibits 50% (for azoles against Aspergillus) or 90% of fungal growth compared to the control.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Portico [access.portico.org]

- 5. Efficacy of this compound against Candida albicans in a Vaginitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 9. researchgate.net [researchgate.net]

Albaconazole Pharmacokinetics and Bioavailability in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaconazole is a novel triazole antifungal agent demonstrating a broad spectrum of activity against various fungal pathogens. Understanding its pharmacokinetic (PK) and bioavailability profile in preclinical animal models is crucial for predicting its efficacy and safety in humans, and for establishing optimal dosing regimens in clinical trials. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound in key animal models, including rats, dogs, rabbits, and monkeys. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of experimental workflows.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several animal species. The following tables summarize the key quantitative parameters, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and oral bioavailability.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Various Animal Models

| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Oral Bioavailability (%) | Reference |

| Rat | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | 80 | [1] |

| Dog | Data not available | Oral | Data not available | Data not available | Data not available | 51 | 100 | [1][2] |

| Rabbit | 80 | Oral | 4.14 (serum) | Data not available | Data not available | Data not available | Data not available | [3] |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | 24 | Data not available | [2] |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | < 1 | Data not available | [2] |

Bioavailability

This compound exhibits excellent oral bioavailability in rats and dogs. Studies have shown an oral bioavailability of 80% in rats and 100% in dogs[1]. This high oral absorption is a significant advantage for its development as an oral antifungal agent. The specific intravenous and oral dosage regimens used to determine these bioavailability values are not detailed in the available literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of pharmacokinetic studies. The following sections outline the methodologies employed in the key cited experiments.

Pharmacokinetic Study in a Rabbit Model of Cryptococcal Meningitis

-

Animal Model: New Zealand White rabbits.

-

Disease Induction: Rabbits were infected with Cryptococcus neoformans to establish a meningitis model.

-

Drug Administration: this compound was administered orally at dosages ranging from 5 to 80 mg/kg of body weight per day[3].

-

Sample Collection: Blood and cerebrospinal fluid (CSF) samples were collected to determine drug concentrations.

-

Analytical Method: While the specific analytical method was not detailed in the abstract, HPLC or LC-MS/MS are standard techniques for quantifying azole antifungals in biological matrices. A developed HPLC-UV method for the simultaneous quantification of voriconazole and posaconazole in human plasma involved a C18 reverse phase column with a mobile phase of 35% water, 15% methanol, and 50% acetonitrile, with UV detection at 250 nm[2]. This provides a plausible methodology that could be adapted for this compound.

References

Albaconazole: A Comprehensive Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaconazole, a novel second-generation triazole antifungal agent, emerged from the dedicated research efforts at Palau Pharma S.A. as a promising candidate for the treatment of a wide spectrum of fungal infections. This technical guide provides an in-depth exploration of the discovery and development history of this compound, from its chemical synthesis and mechanism of action to its preclinical evaluation and clinical trial outcomes. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed descriptions of key experimental protocols are provided, and logical workflows and signaling pathways are visually represented using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals in the field of antifungal drug development, offering detailed insights into the scientific journey of this compound.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of resistance to existing antifungal agents, has underscored the urgent need for novel therapeutic options.[1][2] The azole class of antifungals has been a cornerstone of antifungal therapy for decades, and second-generation triazoles were developed to overcome the limitations of their predecessors, offering a broader spectrum of activity and improved pharmacokinetic profiles.[3] this compound (formerly UR-9825) is one such triazole, distinguished by its potent in vitro activity against a wide range of pathogenic yeasts and molds, including species resistant to first-generation azoles like fluconazole.[1][2] This document details the key milestones in the discovery and development of this compound.

Discovery and Synthesis

This compound was discovered and developed by Palau Pharma SA (Barcelona, Spain).[4] The synthesis of this compound can be achieved through a multi-step process, a general workflow of which is outlined below.

Chemical Synthesis Workflow

A key synthetic route to this compound involves the construction of the chiral core and subsequent elaboration to the final quinazolinone-containing structure.[5]

Mechanism of Action

Like other azole antifungals, this compound exerts its effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][6]

Ergosterol Biosynthesis Inhibition Pathway

The inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to fungal cell growth arrest and death.[3]

Preclinical Development

The preclinical evaluation of this compound demonstrated its potent and broad-spectrum antifungal activity in both in vitro and in vivo models.

In Vitro Antifungal Activity

The in vitro activity of this compound has been assessed against a wide variety of fungal pathogens using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][7]

Table 1: In Vitro Activity (MIC) of this compound Against Various Fungal Species

| Fungal Species | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference(s) |

| Candida albicans | 283 | ≤0.0002 - 0.0002 | ≤0.0002 | ≤0.0002 | [5] |

| Candida parapsilosis | 283 | ≤0.0002 - 0.0002 | ≤0.0002 | ≤0.0002 | [5] |

| Candida glabrata | 47 | - | 0.32 (geometric mean) | - | [5] |

| Candida guilliermondii | 8 | - | 0.01 (geometric mean) | - | [5] |

| Cryptococcus neoformans | - | 0.002 - 0.2 | - | 0.125 | [8] |

| Aspergillus fumigatus | - | - | - | - | [1] |

| Trichophyton spp. | - | - | - | - | [5] |

| Microsporum spp. | - | - | - | - | [5] |

| Malassezia spp. | 40 | ≤0.06 | - | - | [5] |

MIC values are presented as ranges or geometric means as reported in the cited literature.

In Vivo Efficacy in Animal Models

This compound has demonstrated efficacy in various animal models of fungal infections, including systemic candidiasis, aspergillosis, cryptococcosis, and scedosporiosis.[1][4]

Table 2: Summary of In Vivo Efficacy of this compound in Animal Models

| Animal Model | Fungal Pathogen | Dosing Regimen | Outcome | Reference(s) |

| Rat Systemic Candidiasis | Candida albicans | 5 mg/kg p.o. b.i.d. for 5 days | Significant decrease in kidney fungal burden | [5] |

| Rabbit Systemic Candidiasis | Candida albicans | 0.5-20 mg/kg p.o. once daily for 7 days | Significant reduction in kidney and lung fungal burden | [5] |

| Murine Invasive Candidiasis | Candida albicans | 15 mg/kg p.o. once daily for 5 days | 87% survival at day 13 vs. 0% in control | [9][10] |

| Rabbit Disseminated Scedosporiosis | Scedosporium prolificans | 50 mg/kg/day for 10 days | 100% survival and significant reduction in tissue burden | [10] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models revealed favorable properties for this compound, including good oral bioavailability and a long half-life, suggesting the potential for infrequent dosing.[2]

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Animal Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference(s) |

| Healthy Subjects (Human) | 400 mg (single dose, capsule) | - | - | - | 70.5 (mean, after 240 mg) | [11] |

| Healthy Subjects (Human) | 400 mg q8h for 5 days | 11,993.3 (mean) | 2.5-22.5 | - | - | [12] |

Detailed preclinical pharmacokinetic data in animal models is limited in the provided search results. Human pharmacokinetic data from Phase 1 studies is included for reference.

Clinical Development

This compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in humans for various fungal infections.

Phase I Clinical Trials

Phase I studies in healthy volunteers demonstrated that this compound is well-tolerated and possesses a pharmacokinetic profile suitable for once-weekly dosing.[4] A study comparing tablet and capsule formulations found they were not bioequivalent, with the tablet showing lower Cmax and AUC.[11][13] Another Phase I study evaluated escalating supratherapeutic doses and found the drug to be safe and well-tolerated with no significant effects on ECG parameters.[12][14]

Phase II Clinical Trials

This compound has been investigated in Phase II clinical trials for vulvovaginal candidiasis, tinea pedis, and onychomycosis.[1][15]

Table 4: Summary of this compound Phase II Clinical Trial Results

| Indication | Clinical Trial Identifier | Dosing Regimen | Comparator | Key Efficacy Outcome | Reference(s) |

| Vulvovaginal Candidiasis | NCT00199264 | Single doses of 10, 40, 80, 160, and 320 mg | Fluconazole | A single 40 mg dose was suggested to be more efficacious than fluconazole. | [2] |

| Tinea Pedis (moccasin-type) | NCT00509275 | - | - | A Phase Ib trial was initiated. | [2] |

| Onychomycosis | NCT00730405 | 100, 200, or 400 mg weekly for 24 or 36 weeks | Placebo | Effective treatment rates of 21%-54% for this compound groups vs. 1% for placebo at week 52. | [16][17] |

Safety and Tolerability

Across clinical trials, this compound has generally been well-tolerated.[16] The most common treatment-related adverse events were mild to moderate gastrointestinal issues such as nausea and diarrhea.[2] No treatment-related hepatic or cardiac serious adverse events were observed in the onychomycosis trial.[16][17]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of this compound is typically determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 standard for yeasts and M38 for filamentous fungi.[1][7][18][19]

Experimental Workflow: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)

A standardized fungal inoculum is added to microtiter wells containing serial dilutions of the antifungal agent in RPMI-1640 medium. The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that inhibits visible fungal growth.

Animal Model of Systemic Candidiasis

Murine models of systemic candidiasis are commonly used to evaluate the in vivo efficacy of antifungal agents.[4][14]

Key Steps in a Murine Model of Systemic Candidiasis:

-

Immunosuppression (Optional): Mice may be immunosuppressed with agents like cyclophosphamide to establish a more robust infection.[4]

-

Infection: A standardized inoculum of Candida albicans is injected intravenously into the lateral tail vein.[4]

-

Treatment: The test compound (e.g., this compound) is administered orally or via another appropriate route at various doses and schedules. A control group receives a vehicle.[9][10]

-

Outcome Assessment: Efficacy is determined by monitoring survival rates over a defined period and by quantifying the fungal burden in target organs (e.g., kidneys, brain) at the end of the study.[4][5]

Conclusion

This compound is a potent, second-generation triazole antifungal with a broad spectrum of activity against clinically important yeasts and molds. Its discovery and development have been guided by a systematic evaluation of its chemical properties, mechanism of action, and performance in preclinical and clinical studies. The favorable pharmacokinetic profile, particularly its long half-life, supports a convenient once-weekly dosing regimen. Clinical trials have demonstrated its efficacy in treating onychomycosis and have shown promise for other fungal infections. While further clinical development appears to have stalled, the extensive data gathered on this compound provide valuable insights for the continued search for novel and effective antifungal therapies. This technical guide serves as a comprehensive repository of the key scientific and clinical findings in the development of this compound.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Experimental In Vivo Models of Candidiasis [mdpi.com]

- 5. Portico [access.portico.org]

- 6. This compound | Antifungal | P450 | TargetMol [targetmol.com]

- 7. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Susceptibilities of Malassezia Species to a New Triazole, this compound (UR-9825), and Other Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dovepress.com [dovepress.com]

- 12. A randomized, double-blind, multiple-dose, placebo-controlled, dose escalation study with a 3-cohort parallel group design to investigate the tolerability and pharmacokinetics of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]

- 15. clinicaltrials.eu [clinicaltrials.eu]

- 16. A phase II, randomized, double-blind, placebo-controlled, parallel group, dose-ranging study to investigate the efficacy and safety of 4 dose regimens of oral this compound in patients with distal subungual onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. journals.asm.org [journals.asm.org]

- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

The Impact of Albaconazole on Ergosterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaconazole is a novel triazole antifungal agent that has demonstrated broad-spectrum activity against a variety of pathogenic fungi. Like other azole antifungals, its primary mechanism of action involves the disruption of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential sterol component. This technical guide provides an in-depth analysis of this compound's effect on the ergosterol biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The fungal cell membrane's integrity is critically dependent on ergosterol. The biosynthesis of ergosterol is a complex, multi-step process, with the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene) playing a pivotal role. This cytochrome P450 enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol.

This compound, as a triazole antifungal, exerts its effect by potently and selectively inhibiting lanosterol 14α-demethylase. The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of the enzyme, preventing it from binding to its natural substrate, lanosterol. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic 14α-methylated sterol precursors. The altered sterol composition increases membrane permeability and fluidity, disrupts the function of membrane-bound proteins, and ultimately inhibits fungal growth and replication.

Quantitative Data: In Vitro Activity of this compound

The in vitro potency of this compound has been evaluated against a wide range of fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's effectiveness. The following tables summarize the MIC values of this compound against various clinically relevant fungal species, in comparison to other commonly used azole antifungals.

Table 1: In Vitro Activity of this compound and Comparator Azoles against Candida Species

| Organism | This compound (µg/mL) | Fluconazole (µg/mL) | Itraconazole (µg/mL) | Voriconazole (µg/mL) |

| Candida albicans | 0.002 - 1 | 0.12 - >64 | 0.015 - >16 | 0.007 - 1 |

| Candida glabrata | 0.03 - 2 | 0.5 - >64 | 0.06 - >16 | 0.03 - 16 |

| Candida parapsilosis | 0.008 - 1 | 0.12 - 32 | 0.015 - 2 | 0.007 - 0.5 |

| Candida tropicalis | 0.015 - 2 | 0.25 - >64 | 0.03 - 4 | 0.015 - 2 |

| Candida krusei | 0.06 - 4 | 8 - >64 | 0.12 - 8 | 0.12 - 4 |

Table 2: In Vitro Activity of this compound and Comparator Azoles against Aspergillus Species

| Organism | This compound (µg/mL) | Itraconazole (µg/mL) | Voriconazole (µg/mL) | Posaconazole (µg/mL) |

| Aspergillus fumigatus | 0.03 - 2 | 0.06 - >16 | 0.12 - 4 | 0.03 - 1 |

| Aspergillus flavus | 0.12 - 4 | 0.06 - 8 | 0.25 - 8 | 0.06 - 2 |

| Aspergillus niger | 0.12 - 4 | 0.12 - 16 | 0.25 - 4 | 0.06 - 2 |

| Aspergillus terreus | 0.25 - 8 | 0.5 - >16 | 0.5 - 8 | 0.12 - 4 |

Note: MIC ranges are compiled from various sources and can vary based on the specific isolates and testing methodologies used.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A and M38-A)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts (M27-A) and molds (M38-A).[1][2][3][4][5][6][7][8][9]

a. Inoculum Preparation:

-

Yeasts: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Molds: Fungal colonies are covered with sterile saline, and the resulting suspension of conidia is adjusted spectrophotometrically to a specific optical density. The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

b. Antifungal Agent Preparation:

-

This compound and other comparator azoles are serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

c. Incubation:

-

The inoculated microtiter plates are incubated at 35°C.

-

Incubation times vary depending on the organism: 24-48 hours for most yeasts and 48-72 hours for most molds.

d. MIC Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the control well (drug-free medium).

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of a compound on the activity of lanosterol 14α-demethylase.[10]

a. Enzyme and Substrate Preparation:

-

Recombinant lanosterol 14α-demethylase (CYP51) from the target fungal species is purified.

-

The substrate, lanosterol, is prepared in a suitable buffer.

b. Reaction Mixture:

-

The reaction mixture typically contains the purified enzyme, a cytochrome P450 reductase (CPR) as an electron donor, NADPH, and the lanosterol substrate in a buffered solution.

c. Inhibition Assay:

-

The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period.

-

The enzymatic reaction is initiated by the addition of NADPH.

-

The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).

d. Product Analysis and IC50 Determination:

-

The reaction is stopped, and the sterols are extracted.

-

The amount of the product (14-demethylated lanosterol) and the remaining substrate are quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the inhibition data against the inhibitor concentration.

Visualizations

Signaling Pathway: Ergosterol Biosynthesis and this compound's Site of Action

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Antifungal Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates potent antifungal activity by effectively inhibiting lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. This targeted inhibition disrupts the fungal cell membrane, leading to the cessation of growth and proliferation. The quantitative data from in vitro susceptibility testing highlight its broad-spectrum efficacy against a range of clinically important yeasts and molds. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound and other novel antifungal agents. Further research to determine the specific IC50 value of this compound against lanosterol 14α-demethylase and to explore potential resistance mechanisms will be crucial for optimizing its clinical application and for the future development of next-generation antifungal therapies.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. researchgate.net [researchgate.net]

- 8. njccwei.com [njccwei.com]

- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 10. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vivo Efficacy of Albaconazole in Murine Candidiasis Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Data Presentation: Efficacy of Albaconazole in a Murine Vaginal Candidiasis Model

The following data is summarized from a study evaluating the efficacy of orally administered this compound in a murine model of vaginal infection with a fluconazole-resistant Candida albicans isolate.

Table 1: Fungal Burden in Vaginal Lavage Fluid Following Oral Treatment with this compound or Fluconazole

| Treatment Group | Dosage (mg/kg) | Administration Frequency | Mean Log10 CFU/ml (± SD) | P-value vs. Vehicle Control |

| Vehicle Control (0.2% CMC with 1% Tween 80) | - | Once Daily | 5.91 (± 0.89) | - |

| Vehicle Control (0.2% CMC with 1% Tween 80) | - | Twice Daily | 5.34 (± 1.05) | - |

| Vehicle Control (Sterile Distilled Water) | - | Twice Daily | 5.16 (± 1.19) | - |

| This compound | 5 | Once Daily | 4.87 (± 1.23) | >0.05 |

| This compound | 10 | Once Daily | 3.98 (± 1.11) | <0.05 |

| This compound | 20 | Once Daily | 2.65 (± 0.78) | <0.01 |

| This compound | 40 | Once Daily | 2.11 (± 0.65) | <0.001 |

| This compound | 5 | Twice Daily | 3.88 (± 1.02) | <0.05 |

| This compound | 10 | Twice Daily | 2.97 (± 0.83) | <0.01 |

| This compound | 20 | Twice Daily | 2.24 (± 0.71) | <0.001 |

| Fluconazole | 20 | Once Daily | 3.89 (± 0.95) | <0.01 |

| Fluconazole | 20 | Twice Daily | 2.99 (± 0.87) | <0.01 |

Data adapted from a study by Gonzalez et al.[1][2]. P-values are illustrative and based on the significance reported in the study.

Experimental Protocols

Protocol 1: Murine Model of Vaginal Candidiasis for this compound Efficacy Testing

This protocol details the methodology for establishing a murine model of vaginal candidiasis to evaluate the efficacy of this compound.[1]

1. Animal Model and Preparation:

-

Animal Strain: Female ICR mice.

-

Hormonal Treatment: To induce a pseudoestrus state, administer 0.5 mg of estradiol valerate subcutaneously three days prior to infection and on day four post-challenge.[1]

2. Fungal Inoculum Preparation:

-

Organism: Candida albicans (e.g., a fluconazole-resistant strain).

-

Culture: Grow C. albicans on Sabouraud Dextrose Agar (SDA) and then in a suitable broth.

-

Preparation: Harvest yeast cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and adjust the concentration to 2 x 10⁸ CFU/ml in PBS.[1]

3. Infection Procedure:

-

Anesthetize mice intraperitoneally with ketamine hydrochloride (80 mg/kg).[1]

-

Inoculate 20 µl of the C. albicans suspension intravaginally.[1]

-

One day post-inoculation, swab the vaginal cavity to confirm consistent infection across all animals before starting treatment.[1]

4. Drug Preparation and Administration:

-

This compound Formulation: Prepare a fresh daily suspension of this compound in 0.2% carboxymethylcellulose with 1% Tween 80.[1]

-

Route of Administration: Oral gavage.[1]

-

Dosing Regimen: Administer the desired doses (e.g., 5, 10, 20, 40 mg/kg) once or twice daily for five consecutive days, starting one day post-inoculation.[1]

5. Efficacy Assessment:

-

Fungal Burden: On day six post-inoculation, collect vaginal swabs, vortex in sterile saline, and perform serial dilutions.[1]

-

Plate the dilutions on SDA and incubate at 35°C for 24-48 hours.

-

Count the colonies and express the results as Log10 CFU/ml.

Protocol 2: Generalized Murine Model of Systemic/Disseminated Candidiasis for Antifungal Efficacy Testing

Note: This is a generalized protocol adapted from standard practices for testing other azole antifungals, as specific data for this compound in this model is not available.[3][4][5]

1. Animal Model and Immunosuppression (Optional but Recommended):

-

Animal Strain: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection. Common strains include BALB/c or C57BL/6.

-

Immunosuppression: To induce neutropenia, administer cyclophosphamide (e.g., 150-200 mg/kg) intraperitoneally 3-4 days prior to infection.[4]

2. Fungal Inoculum Preparation:

-

Organism: Candida albicans (a well-characterized strain).

-

Culture and Preparation: Prepare the yeast suspension as described in Protocol 1, adjusting the final concentration to approximately 1 x 10⁶ CFU/ml in sterile saline.[5]

3. Infection Procedure:

-

Inject 0.1 ml of the prepared C. albicans inoculum into the lateral tail vein of each mouse. This will result in a disseminated infection, with the kidneys being a primary target organ.[3][4]

4. Drug Preparation and Administration:

-

This compound Formulation: Prepare as described in Protocol 1.

-

Route of Administration: Oral gavage is a common route for triazoles.

-

Dosing Regimen: Begin treatment 2 to 24 hours post-infection. The dosing regimen can vary (e.g., once or twice daily) for a specified duration (e.g., 2-7 days).

5. Efficacy Assessment:

-

Survival Study: Monitor the mice daily for a set period (e.g., 21-30 days) and record mortality to generate survival curves.

-

Fungal Burden in Organs:

-

At a predetermined time point (e.g., 48 hours after the last treatment), euthanize the mice.

-

Aseptically remove target organs (e.g., kidneys, spleen, liver).[3]

-

Homogenize the organs in sterile saline.

-

Perform serial dilutions of the homogenates and plate on SDA.

-

Incubate and count colonies to determine the CFU per gram of tissue.

-

Visualizations

References

- 1. Efficacy of this compound against Candida albicans in a Vaginitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacodynamics of a New Triazole, Posaconazole, in a Murine Model of Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]

Determining Albaconazole Dosage in Rabbit Models of Cryptococcosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the effective dosage of albaconazole in rabbit models of cryptococcosis, with a specific focus on cryptococcal meningitis. The information is synthesized from key studies to guide researchers in designing and executing preclinical efficacy and pharmacokinetic evaluations of this potent triazole antifungal agent.

Introduction

Cryptococcosis, particularly cryptococcal meningitis, remains a significant opportunistic infection, necessitating the development of novel antifungal therapies. This compound, a new triazole, has demonstrated potent in vitro activity against Cryptococcus neoformans. The rabbit model of cryptococcal meningitis is a well-established and reliable platform for the in vivo evaluation of antifungal agents, providing data that has historically been predictive of clinical efficacy in humans.[1] These protocols outline the essential steps for establishing the rabbit model and for testing the efficacy of various this compound dosages.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies evaluating this compound in the rabbit model of cryptococcal meningitis.

Table 1: this compound Dosage and Pharmacokinetic Parameters in Rabbits [1][2]

| Dosage (mg/kg/day) | Peak Serum Concentration (µg/ml) | Peak Cerebrospinal Fluid (CSF) Concentration (µg/ml) | CSF Penetration (%) |

| 80 | 4.14 | 0.62 | ~15 |

Table 2: In Vivo Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis [1][2]

| Treatment Group | Dosage (mg/kg/day) | Change in CSF Yeast Count (log10 CFU/ml) over 2 Weeks | Survival Advantage |

| This compound | 5 | Significant reduction compared to untreated controls | Yes |

| This compound | 20 | Significant reduction compared to untreated controls | Yes |

| This compound | 80 | Significant reduction compared to untreated controls | Yes |

| Fluconazole | 20 | Significant reduction compared to untreated controls | Yes |

| Untreated Control | N/A | Increase | No |

Note: At all tested doses, this compound was as effective as fluconazole in treating cryptococcal meningitis in this model.[1][2]

Experimental Protocols

This section provides detailed protocols for establishing the rabbit model of cryptococcosis and for the subsequent evaluation of this compound.

Rabbit Model of Cryptococcal Meningitis

This protocol is adapted from established methods for inducing cryptococcal meningitis in rabbits to test antifungal therapies.[1][3][4]

Materials:

-

New Zealand White rabbits

-

Cryptococcus neoformans strain (e.g., H99)

-

Sabouraud dextrose agar

-

Sterile saline

-

Corticosteroids (e.g., cortisone acetate) for immunosuppression

-

Anesthetic agents

-

25-gauge needles

-

Hemocytometer

Protocol:

-

Animal Preparation and Immunosuppression:

-

Acclimatize New Zealand White rabbits to the laboratory environment.

-

To establish a chronic and progressive infection, immunosuppress the rabbits with corticosteroids.[4][5] The specific dosage and duration of corticosteroid treatment should be optimized based on institutional guidelines and previous studies.

-

-

Inoculum Preparation:

-

Culture the desired Cryptococcus neoformans strain on Sabouraud dextrose agar.

-

Harvest the yeast cells and wash them with sterile saline.

-

Adjust the concentration of the yeast suspension to the desired inoculum size (e.g., 10^8 CFU/ml) using a hemocytometer.

-

-

Intracisternal Inoculation:

-

Anesthetize the rabbits according to approved institutional protocols.

-

Carefully restrain the rabbit and flex its head.

-

Using a 25-gauge needle, perform a percutaneous puncture of the cisterna magna.

-

Withdraw a small amount of cerebrospinal fluid (CSF) to confirm the correct needle placement.

-

Slowly inject the prepared C. neoformans inoculum (e.g., 0.5 ml of a 10^8 CFU/ml suspension) into the subarachnoid space.

-

This compound Administration and Sample Collection

Materials:

-

This compound

-

Vehicle for oral administration (e.g., a mixture of ethanol, polysorbate 80, and polyethylene glycol 400, or as specified by the manufacturer)

-

Gavage needles

-

Sterile tubes for blood and CSF collection

Protocol:

-

Drug Preparation and Administration:

-

Cerebrospinal Fluid (CSF) and Serum Collection:

-

At predetermined time points during the treatment period, collect CSF via cisternal puncture and blood from a marginal ear vein.

-

Process the blood to obtain serum.

-

Use a portion of the CSF for quantitative yeast counts and the remainder, along with the serum, for pharmacokinetic analysis.

-

Efficacy and Pharmacokinetic Analysis

Protocol:

-

Quantitative CSF Yeast Counts:

-

Perform serial dilutions of the collected CSF.

-

Plate the dilutions on Sabouraud dextrose agar.

-

Incubate the plates at 30°C and count the number of colony-forming units (CFU) to determine the fungal burden in the CSF.

-

-

This compound Concentration Measurement (Bioassay):

-

Determine the concentrations of this compound in serum and CSF using a suitable bioassay.

-

Prepare standards of known this compound concentrations in pooled rabbit serum and CSF.

-

Use an appropriate indicator organism (e.g., a susceptible strain of Candida or Cryptococcus) seeded in an agar medium.

-

Apply the standards and unknown samples to wells in the agar.

-

After incubation, measure the zones of inhibition and calculate the this compound concentrations in the samples by comparing them to the standard curve.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound dosage determination.

Dosage-Efficacy Relationship

Caption: Logical relationship of this compound dosage to efficacy.

References

- 1. journals.asm.org [journals.asm.org]

- 2. vetlexicon.com [vetlexicon.com]

- 3. The Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic cryptococcal meningitis: a new experimental model in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Albaconazole in Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the quantitative determination of Albaconazole and its primary metabolite, 6-hydroxythis compound, in plasma. The information is intended to guide researchers in developing and validating robust bioanalytical assays for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a novel triazole antifungal agent under development for the treatment of various fungal infections. To support its clinical development, validated and reliable analytical methods for its quantification in biological matrices are essential. This document outlines the key parameters of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method used in a Phase 1 clinical trial and provides a representative, detailed protocol that can be adapted for this purpose.

Quantitative Data Summary

A validated LC-MS/MS method has been utilized to quantify this compound and its metabolite, 6-hydroxythis compound, in human plasma. The performance characteristics of this method are summarized in the table below.[1][2][3][4]

| Parameter | This compound | 6-hydroxythis compound |

| Analytical Method | LC-MS/MS | LC-MS/MS |

| Internal Standard | This compound-d5 | 6-hydroxythis compound-d5 |

| Linearity Range | 1.000 – 1000 ng/mL | 1.000 – 1000 ng/mL |

| Accuracy (% Bias) | -5.6% to 4.3% | -7.6% to 0.1% |

| Precision (% CV) | 3.1% to 5.1% | 4.1% to 6.5% |

Table 1: Summary of Quantitative Data for the LC-MS/MS-based Quantification of this compound and 6-hydroxythis compound in Human Plasma.[1][2][3][4]

Experimental Workflow

The general workflow for the quantification of this compound in plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Pharmacodynamics of Antifungals in Children: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase 1, randomized, open-label crossover study to evaluate the safety and pharmacokinetics of 400 mg this compound administered to healthy participants as a tablet formulation versus a capsule formulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Use of Albaconazole in Combination with Other Antifungals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential for using the investigational triazole antifungal, albaconazole, in combination with other antifungal agents. The information is based on available preclinical data and established methodologies for assessing antifungal synergy.

Introduction to this compound and Combination Therapy

This compound is a novel, orally administered triazole antifungal agent with broad-spectrum activity against a range of yeasts, dermatophytes, and filamentous fungi[1]. Like other azoles, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane[1]. Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth and replication.

The rationale for combination antifungal therapy includes broadening the spectrum of activity, preventing the emergence of resistance, and achieving synergistic or additive effects, which may allow for lower dosages and reduced toxicity[2]. While clinical data on this compound combination therapy is not yet available, preclinical in vitro studies provide a basis for exploring its potential in combination regimens.

Potential Combinations and Mechanisms of Interaction

Based on the mechanisms of action of different antifungal classes, several combinations with this compound are theoretically plausible and have been explored with other azoles:

-

With Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and fungal cell death. The combination of an azole that inhibits ergosterol synthesis with a polyene that targets ergosterol has a complex interaction profile that can be synergistic, indifferent, or even antagonistic depending on the specific drugs, fungal species, and concentrations[2][3].

-

With Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The complementary targeting of both the cell wall (echinocandins) and the cell membrane (azoles) is a strong rationale for combination therapy and has shown synergistic or additive effects in many studies with other azoles[2].

-

With Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway than 14α-demethylase. The dual blockade of this critical pathway at two different points can lead to a synergistic antifungal effect[4].

Quantitative Data from In Vitro Studies

To date, published data on the in vitro interaction of this compound with other antifungals is limited. One key study by Ortoneda et al. (2004) investigated the in vitro activity of various antifungal combinations, including this compound, against clinical isolates of Paecilomyces species. The interactions were quantified using the Fractional Inhibitory Concentration Index (FICI), a standard measure of in vitro synergy.

The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).

-

Synergy: FICI ≤ 0.5

-

Indifference/Additivity: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

The following tables summarize the findings from the study by Ortoneda et al. (2004) for combinations of this compound with terbinafine and micafungin against Paecilomyces variotii and Paecilomyces lilacinus[1][5].

Table 1: In Vitro Interaction of this compound (ABZ) and Terbinafine (TBF) against Paecilomyces spp. [1][5]

| Fungal Isolate | MIC of ABZ Alone (µg/mL) | MIC of TBF Alone (µg/mL) | MIC of ABZ in Combination (µg/mL) | MIC of TBF in Combination (µg/mL) | FICI | Interaction |

| P. variotii 1 | 0.25 | 0.06 | 0.03 | 0.015 | 0.37 | Synergy |

| P. variotii 2 | 0.5 | 0.12 | 0.06 | 0.03 | 0.37 | Synergy |

| P. variotii 3 | 0.25 | 0.06 | 0.06 | 0.015 | 0.49 | Synergy |

| P. variotii 4 | 0.5 | 0.12 | 0.12 | 0.03 | 0.49 | Synergy |

| P. lilacinus 1 | 1 | 0.5 | 0.12 | 0.06 | 0.24 | Synergy |

| P. lilacinus 2 | 1 | 0.25 | 0.12 | 0.03 | 0.24 | Synergy |

| P. lilacinus 3 | 2 | 0.5 | 0.25 | 0.06 | 0.24 | Synergy |

Table 2: In Vitro Interaction of this compound (ABZ) and Micafungin (MFG) against Paecilomyces spp. [1][5]

| Fungal Isolate | MIC of ABZ Alone (µg/mL) | MIC of MFG Alone (µg/mL) | MIC of ABZ in Combination (µg/mL) | MIC of MFG in Combination (µg/mL) | FICI | Interaction |

| P. variotii 1 | 0.25 | 32 | 0.12 | 16 | 1 | Indifference |

| P. variotii 2 | 0.5 | >32 | 0.25 | 32 | >1.5 | Indifference |

| P. variotii 3 | 0.25 | 32 | 0.12 | 16 | 1 | Indifference |

| P. variotii 4 | 0.5 | >32 | 0.25 | 32 | >1.5 | Indifference |

| P. lilacinus 1 | 1 | 4 | 0.5 | 2 | 1 | Indifference |

| P. lilacinus 2 | 1 | 2 | 0.5 | 1 | 1 | Indifference |

| P. lilacinus 3 | 2 | 4 | 1 | 2 | 1 | Indifference |

These data suggest a strong synergistic interaction between this compound and terbinafine against Paecilomyces species, while the combination with micafungin appears to be indifferent. Further studies are needed to evaluate these and other combinations against a broader range of clinically relevant fungi.

Experimental Protocols

Protocol 1: In Vitro Antifungal Synergy Testing using the Checkerboard Microdilution Method

This protocol describes a generalized checkerboard method for assessing the in vitro interaction between this compound and another antifungal agent. This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common practices in antifungal synergy testing[6][7][8].

1. Materials

- This compound (analytical grade powder)

- Second antifungal agent (e.g., Amphotericin B, Caspofungin, Terbinafine)

- Fungal isolates for testing

- 96-well microtiter plates (sterile, U-bottom)

- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

- Spectrophotometer or microplate reader

- Sterile, disposable plasticware (pipettes, reservoirs)

- Dimethyl sulfoxide (DMSO) for dissolving azoles

2. Preparation of Reagents

- Antifungal Stock Solutions: Prepare stock solutions of each antifungal agent at a concentration of 100 times the highest final concentration to be tested. Dissolve this compound and other azoles in DMSO. Dissolve other agents in appropriate solvents as recommended.

- Fungal Inoculum: Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate to obtain mature growth. Prepare a suspension of fungal conidia or yeast cells in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

3. Checkerboard Assay Setup

- In a 96-well plate, add 50 µL of RPMI-1640 medium to all wells.

- Along the x-axis (e.g., columns 2-11), create serial dilutions of this compound. Add 50 µL of a 4x working solution of this compound to the first column and perform 2-fold serial dilutions across the plate.

- Along the y-axis (e.g., rows B-G), create serial dilutions of the second antifungal agent. Add 50 µL of a 4x working solution of the second agent to the top row and perform 2-fold serial dilutions down the plate.

- The wells will now contain various combinations of the two drugs.

- Include control wells:

- Drug A alone (e.g., row H with serial dilutions of this compound)

- Drug B alone (e.g., column 12 with serial dilutions of the second agent)

- Growth control (no drug)

- Sterility control (no inoculum)

- Add 100 µL of the final fungal inoculum to each well (except the sterility control).

4. Incubation and Reading of Results